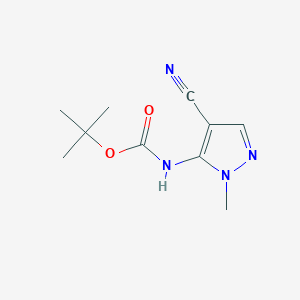
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a thiophene ring attached to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves the reaction of piperidine derivatives with thiophene-based compounds.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine and thiophene derivatives.
Aplicaciones Científicas De Investigación
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the induction of apoptosis in cancer cells. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone: Similar structure but without the hydrochloride salt.
Piperidin-4-yl-thiophen-2-yl-methanone: Lacks the aminomethyl group.
Uniqueness
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride is unique due to the presence of both the aminomethyl and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C11H17ClN2OS |
|---|---|
Peso molecular |
260.78 g/mol |
Nombre IUPAC |
[4-(aminomethyl)piperidin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c12-8-9-3-5-13(6-4-9)11(14)10-2-1-7-15-10;/h1-2,7,9H,3-6,8,12H2;1H |
Clave InChI |
UTOXAZPKMFLPBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)C(=O)C2=CC=CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[4,3-g]benzothiazol-7-amine](/img/structure/B13974206.png)
![8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13974210.png)
![8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)








![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)

